Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Vue d'ensemble

Description

Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 3-(3,4-dimethoxyphenyl)acrylate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

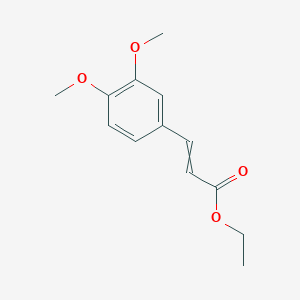

This compound has the molecular formula C₁₃H₁₆O₄. Its structure features an acrylate moiety with two methoxy groups on the phenyl ring, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity . For instance, studies have shown that related compounds can effectively scavenge free radicals in various assays (e.g., DPPH, ABTS) with IC₅₀ values indicating their potency (Table 1).

| Compound | IC₅₀ (DPPH) | IC₅₀ (ABTS) | Source |

|---|---|---|---|

| This compound | TBD | TBD | |

| Trans-ethyl p-methoxycinnamate | 19.77 ± 1.28 mg/mL | 1.41 ± 0.01 mg/mL | |

| Cinnamic acid derivatives | TBD | TBD |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Hypolipidemic Effects

Compounds with similar structures have shown hypolipidemic effects , which may be relevant for managing conditions like hyperlipidemia. Research involving acrylate derivatives indicates a reduction in total cholesterol and triglyceride levels in animal models, which could be extrapolated to this compound based on structural similarities .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electron Acceptance : The methoxy groups may enhance the compound's ability to act as an electron acceptor, stabilizing reactive intermediates.

- Enzyme Interaction : The compound's structural features allow it to bind to specific enzymes and receptors, modulating their activity.

- Antioxidant Pathways : It may activate cellular antioxidant pathways, reducing oxidative stress markers in vivo.

Case Studies

- In Vivo Studies on Antioxidant Activity : A study demonstrated that treatment with related compounds resulted in increased survival rates and improved heart function in zebrafish models exposed to oxidative stress .

- Antiproliferative Effects : In cellular assays using MCF-7 breast cancer cells, related acrylate derivatives showed significant cytotoxicity and induced apoptosis through modulation of key apoptotic proteins such as p53 and Bcl-2 .

Applications De Recherche Scientifique

Chemistry

Ethyl 3-(3,4-dimethoxyphenyl)acrylate serves as a building block in organic synthesis. It is instrumental in the creation of more complex organic molecules through various chemical reactions:

- Esterification : The compound can be synthesized through the esterification of 3-(3,4-dimethoxyphenyl)propionic acid with ethanol using catalysts such as sulfuric acid.

- Reactivity : It undergoes oxidation to form carboxylic acids or aldehydes, reduction to yield alcohols, and substitution reactions involving its methoxy groups.

Biological Activities

Research indicates that this compound possesses several biological properties :

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties : Its structure suggests potential antioxidant capabilities, which are valuable in preventing oxidative stress-related diseases.

- Therapeutic Effects : Preliminary investigations have explored its role in drug development for conditions like diabetes and obesity, indicating promising therapeutic applications.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Polymer Production : It acts as a monomer in the synthesis of high-performance polymers due to its ability to enhance material properties.

- Functional Materials : The compound is involved in producing various functional materials that find applications in coatings and adhesives .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in free radicals at varying concentrations, suggesting its utility as a natural antioxidant in food preservation and health supplements.

Case Study 2: Polymer Synthesis

In another research project, this compound was polymerized to create a novel polymer matrix used for drug delivery systems. The resulting polymer exhibited controlled release properties and enhanced bioavailability of encapsulated drugs.

Propriétés

IUPAC Name |

ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFLQJBENWTBOL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.